molecular formula C12H22N2O3S B5880380 N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide

N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5880380
M. Wt: 274.38 g/mol
InChI Key: ZSFULZINXRAXAO-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity and behavior. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Mechanism of Action

N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide works by inhibiting GABA aminotransferase, an enzyme that is responsible for the breakdown of GABA. By inhibiting this enzyme, N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity can lead to a range of physiological and behavioral effects, including reduced seizure activity, reduced anxiety, and potential anti-addictive effects.
Biochemical and Physiological Effects:
The increased GABAergic activity resulting from N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide administration can lead to a range of biochemical and physiological effects. These effects include increased inhibition of neuronal activity, reduced excitability of neurons, and potential modulation of other neurotransmitter systems. Additionally, N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to increase the levels of the neurosteroid allopregnanolone, which has been implicated in the regulation of anxiety and stress responses.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide for lab experiments is its high potency and selectivity for GABA aminotransferase inhibition, which allows for precise manipulation of GABAergic neurotransmission. Additionally, N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one limitation of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide is its potential for off-target effects, particularly at high doses. Additionally, the use of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide in animal studies may not fully reflect the effects of the compound in humans, and further research is needed to determine its safety and efficacy in clinical settings.

Future Directions

There are several potential future directions for research on N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is the potential use of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide for the treatment of addiction, particularly in the context of opioid use disorders. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide on GABAergic neurotransmission and other neurotransmitter systems. Finally, there is a need for more clinical studies to determine the safety and efficacy of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide in humans, particularly in the context of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide involves a multi-step process that includes the reaction of piperidine with cyclopentanone, followed by the reaction of the resulting product with methylsulfonyl chloride. The final step involves the reaction of the intermediate product with isobutyl chloroformate to yield N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide.

Scientific Research Applications

N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to reduce anxiety-like behavior in rodents and attenuate cocaine-seeking behavior in rats.

properties

IUPAC Name

N-cyclopentyl-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-18(16,17)14-8-6-10(7-9-14)12(15)13-11-4-2-3-5-11/h10-11H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFULZINXRAXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-(methylsulfonyl)piperidine-4-carboxamide

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